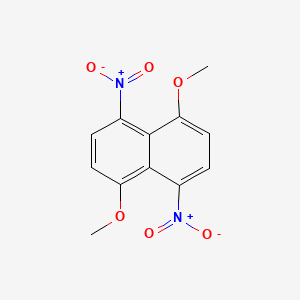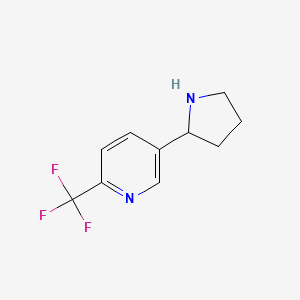
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring.
準備方法
The synthesis of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. One common method is the use of a palladium-catalyzed amination reaction, where the 2-bromo-5-(trifluoromethyl)pyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a suitable ligand . Industrial production methods may involve optimization of this reaction to improve yield and scalability.
化学反応の分析
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine: This compound has a similar structure but with the pyrrolidine ring attached at a different position.
5-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride: This is a hydrochloride salt form of a similar compound. The uniqueness of this compound lies in its specific structural arrangement, which can lead to different biological and chemical properties compared to its analogs.
特性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 |
InChIキー |
KYYMZHCOPNZONI-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


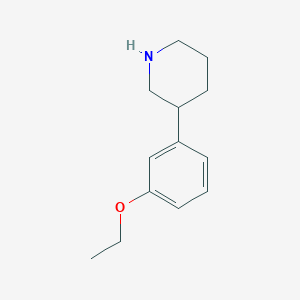
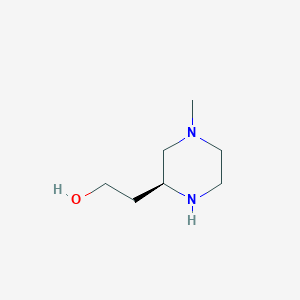

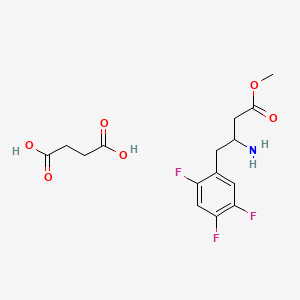

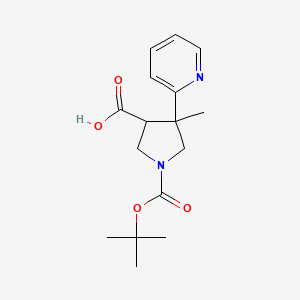
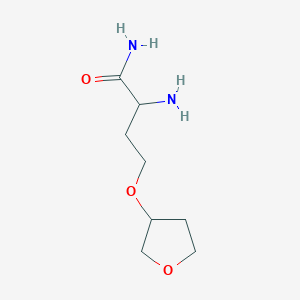
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
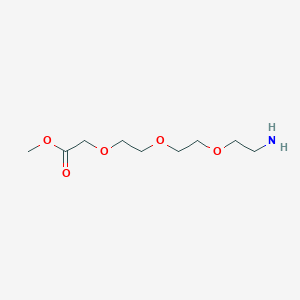
aminehydrochloride](/img/structure/B13522865.png)
